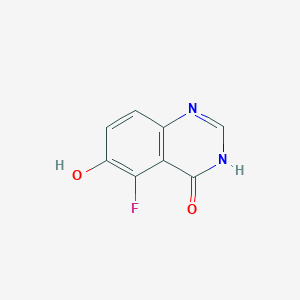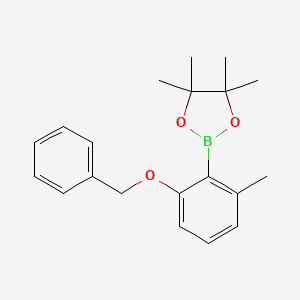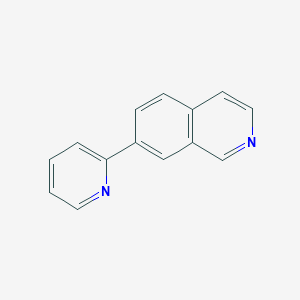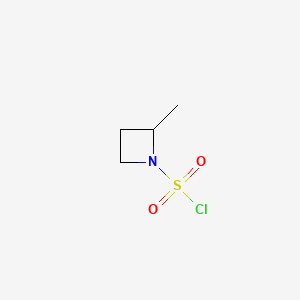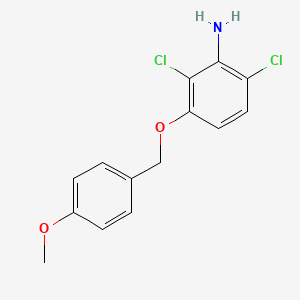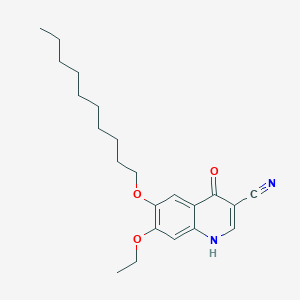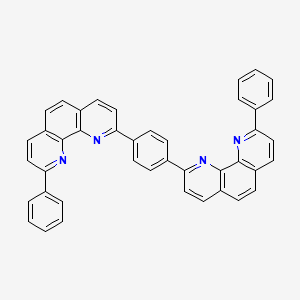![molecular formula C5H12Br2N2 B13936575 2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
2,6-Diazaspiro[3.3]heptane dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro connection between two nitrogen atoms and a three-membered ring, making it a valuable building block in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) typically involves the reaction of azabicyclo[1.1.0]butyl intermediates. One common method includes the use of flow technology-assisted two-step protocols, which provide a robust and mild approach to synthesizing this compound . The reaction conditions are designed to ensure the stability and tolerance of the compound towards various functionalization protocols.
Industrial Production Methods
Industrial production methods for 2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) are not extensively documented. the use of scalable and concise synthetic routes, such as those involving palladium-catalyzed aryl amination reactions, is likely to be employed for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in the formation of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes through aryl amination reactions.
Reduction Reactions: Mild reduction to form C3-aminoalkylazetidinol motifs, which are found in certain anti-cancer drugs.
Common Reagents and Conditions
Palladium Catalysts: Used in aryl amination reactions to form various derivatives of the compound.
Flow Chemistry: Employed for the synthesis of the compound from azabicyclo[1.1.0]butyl intermediates.
Major Products
The major products formed from these reactions include N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes and C3-aminoalkylazetidinol motifs .
Wissenschaftliche Forschungsanwendungen
2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) involves its interaction with molecular targets through its spirocyclic structure. This unique structure allows it to act as a bioisostere for piperazine, engaging in binding events that enhance drug-likeness and target selectivity . The pathways involved include the formation of stable complexes with target molecules, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-2,6-Diazaspiro[3.3]heptane: A potential bioisostere for piperazine with similar structural features.
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate: Another compound with a spirocyclic structure used in various chemical applications.
Uniqueness
2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) is unique due to its specific spirocyclic structure, which provides high molecular rigidity and predictable vectorization. This makes it a valuable compound in drug design and organic synthesis, offering advantages in terms of stability and functionalization .
Eigenschaften
Molekularformel |
C5H12Br2N2 |
|---|---|
Molekulargewicht |
259.97 g/mol |
IUPAC-Name |
2,6-diazaspiro[3.3]heptane;dihydrobromide |
InChI |
InChI=1S/C5H10N2.2BrH/c1-5(2-6-1)3-7-4-5;;/h6-7H,1-4H2;2*1H |
InChI-Schlüssel |
RZDPKXQXMBHRGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN1)CNC2.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[3,2-c]pyridin-3(2H)-one hydrobromide](/img/structure/B13936498.png)
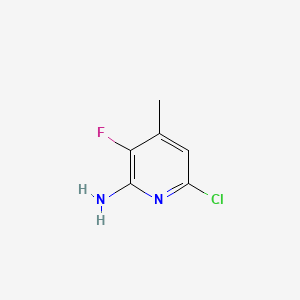

![2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one](/img/structure/B13936521.png)


